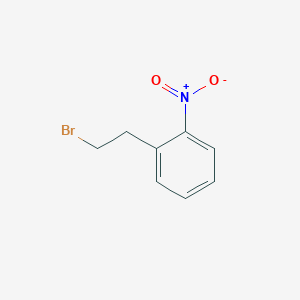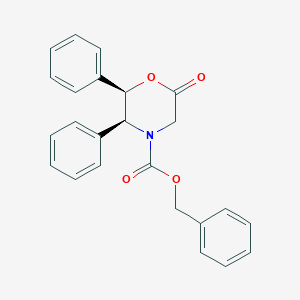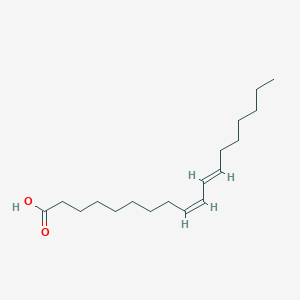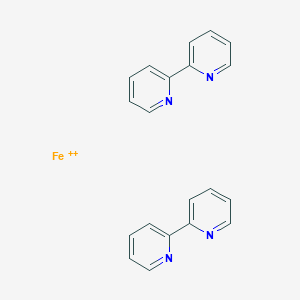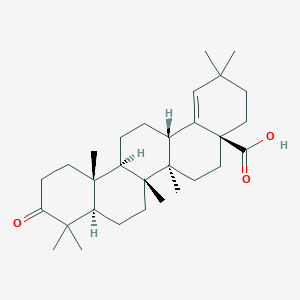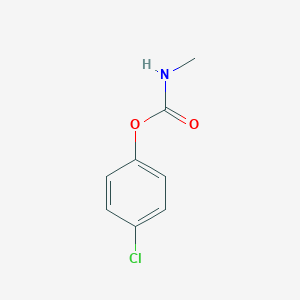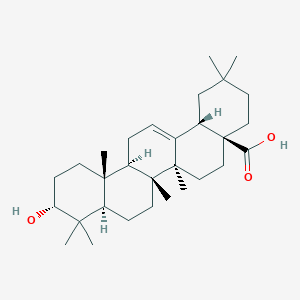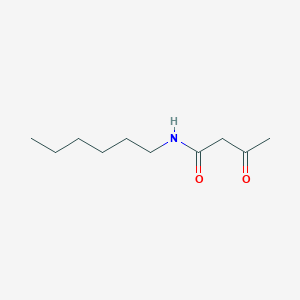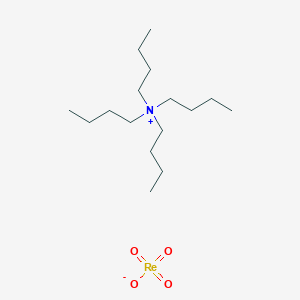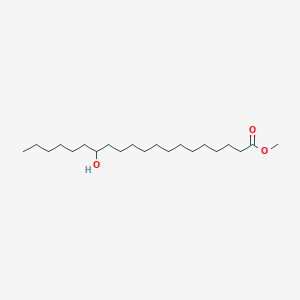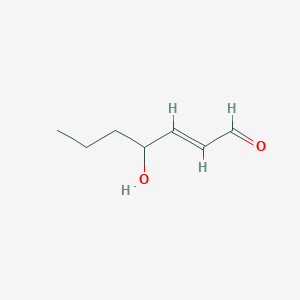![molecular formula C8H11N7O B107906 [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea CAS No. 61566-10-7](/img/structure/B107906.png)
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea: is a chemical compound with the molecular formula C8H11N7O.
Chemical Reactions Analysis
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the nature of the substituents involved .
Scientific Research Applications
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties and its role in drug development.
Material Science: It is used in the development of new materials with unique properties.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential biological activities.
Mechanism of Action
The mechanism of action of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined in the available literature. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects .
Comparison with Similar Compounds
Properties
CAS No. |
61566-10-7 |
|---|---|
Molecular Formula |
C8H11N7O |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
[4-(carbamimidoyldiazenyl)anilino]urea |
InChI |
InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,13H,(H3,9,10)(H3,11,15,16) |
InChI Key |
XUVJIBLUWWQHDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)N)N=NC(=N)N |
Synonyms |
(4-Oxo-2,5-cyclohexadien-1-ylideneamino)guanidine Semicarbazone; _x000B_2-[4-[(Aminoiminomethyl)hydrazono]-2,5-cyclohexadien-1-ylidene]-hydrazinecarboxamide; 2-[4-[2-(Aminoiminomethyl)hydrazinylidene]-2,5-cyclohexadien-1-ylidene]hydrazinecarboxamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
